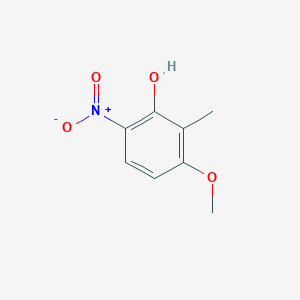

3-Methoxy-2-methyl-6-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-methyl-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-5-7(13-2)4-3-6(8(5)10)9(11)12/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALLABQGZZNRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303139 | |

| Record name | 3-methoxy-2-methyl-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38226-14-1 | |

| Record name | NSC156934 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methoxy-2-methyl-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis of 3-Methoxy-2-methyl-6-nitrophenol

The regioselective synthesis of this compound is a nuanced process, navigable through either direct nitration or more complex multi-step pathways.

Direct Nitration Pathways

Direct nitration of the precursor 3-Methoxy-2-methylphenol (B1606838) presents a straightforward, albeit challenging, route to the target compound.

The direct nitration of 3-methoxy-2-methylphenol involves the introduction of a nitro group onto the aromatic ring. The hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and methyl (-CH₃) groups are all ortho-, para-directing groups, which activate the ring towards electrophilic substitution. vedantu.com Their combined influence determines the position of the incoming nitro group. vedantu.comstackexchange.com The hydroxyl group is a strongly activating group, and its directing effect, in combination with the steric hindrance from the adjacent methyl group, significantly influences the position of nitration.

The choice of nitrating agent and reaction conditions plays a critical role in determining the isomeric distribution of the products. Classical nitration using a mixture of nitric acid and sulfuric acid often leads to a mixture of isomers and potential oxidation byproducts. arkat-usa.org To achieve higher regioselectivity, alternative nitrating methods have been investigated.

The use of cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) in the presence of sodium bicarbonate has been shown to be effective for the regioselective ortho-nitration of certain phenols. arkat-usa.org This method can provide high yields of o-nitrophenols while tolerating a range of other substituents. arkat-usa.org Another approach involves the use of a two-phase system or nitrosation-oxidation methods to achieve clean mononitration, although these methods may still yield a mixture of ortho and para isomers. arkat-usa.org The steric hindrance around a potential substitution site can also be a deciding factor in the final product distribution. stackexchange.com

For instance, studies on the nitration of the related compound, m-cresol (B1676322) (3-methylphenol), have demonstrated that direct nitration with a mixed acid yields a mixture of isomers. oup.com However, by first introducing a protecting group, such as a phosphate (B84403) ester, the regioselectivity can be altered. oup.com While direct nitration of tri-m-tolyl phosphate favors the 4-nitro isomer, a sequence of sulfonation, nitration, hydrolysis, and desulfonation can lead to the 6-nitro isomer as the predominant product. oup.com

Table 1: Influence of Nitrating Agents on the Nitration of Phenols

| Nitrating Agent/System | Key Characteristics | Potential Outcome |

| Nitric Acid/Sulfuric Acid | Classical method, strong conditions | Mixture of o- and p-isomers, potential for oxidation and dinitration. arkat-usa.org |

| Cerium (IV) Ammonium Nitrate (CAN)/NaHCO₃ | Mild conditions, rapid reaction | High regioselectivity for ortho-nitration in many substituted phenols. arkat-usa.org |

| Two-phase system (e.g., ether-phenol/water-NaNO₃-NaNO₂-H⁺) | Clean mononitration | Yields both o- and p-nitrophenols. arkat-usa.org |

| Nitrosation-Oxidation | Alternative to direct nitration | Can provide clean mononitration, but may result in a mixture of isomers. arkat-usa.org |

Multi-Step Synthesis Strategies

To overcome the challenges of regioselectivity in direct nitration, multi-step synthetic routes are often employed.

Sequential functionalization involves the stepwise introduction of the required functional groups onto a simpler starting material. This approach allows for greater control over the final product's structure. For example, a synthetic pathway could begin with a molecule that already has some of the desired substituents in the correct positions, and then the remaining groups are added in a controlled manner. A study on the synthesis of m-aryloxy phenols demonstrated a multi-step reaction sequence using various reagents and conditions to generate the final products. encyclopedia.pub

The design of a suitable precursor is crucial for a successful multi-step synthesis. This can involve starting with a molecule that can be chemically modified to yield the target compound. For instance, the synthesis of 2-methyl-6-nitrophenol (B87177) has been achieved by starting with 2-methyl-6-nitro-aniline. google.com This precursor is then diazotized and subjected to a phenol (B47542) boil to yield the desired product. google.com Another approach involves the reaction of 2-methyl-6-nitroaniline (B18888) with aqueous sodium hydroxide (B78521) at elevated temperatures. google.com

The synthesis of related substituted phenols and quinolines often involves multi-step processes starting from commercially available materials like 4-methoxyaniline, which undergoes cyclization, nitration, and chlorination. researchgate.net The synthesis of N-acylhydrazones, for example, involves the condensation of a hydrazide with a substituted salicylaldehyde, such as 2-hydroxy-3-methylbenzaldehyde (B1203309) or 2-hydroxy-3-nitrobenzaldehyde. beilstein-journals.org These examples highlight the utility of designing specific precursors to control the final arrangement of substituents.

Catalytic and Green Chemistry Approaches in Synthesis

The synthesis of nitrophenols, including this compound, has traditionally relied on methods that are often hazardous and generate significant waste. frontiersin.org Modern synthetic chemistry, however, is increasingly shifting towards more sustainable and environmentally benign methodologies, falling under the umbrella of "green chemistry." uniroma1.it The core principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. uniroma1.it

In the context of nitrophenol synthesis, green chemistry approaches focus on several key areas:

Alternative Nitrating Agents: Traditional nitration often employs a mixture of concentrated nitric acid and sulfuric acid, which is highly corrosive and produces environmentally harmful NOx gases. frontiersin.orgrushim.ru Research is exploring milder and more selective nitrating agents.

Catalytic Systems: The use of solid acid catalysts, such as zeolites, is a promising green alternative. nankai.edu.cn For instance, Ti-Beta zeolites, prepared through a two-step post-synthesis strategy, have shown high activity and selectivity in oxidation reactions. nankai.edu.cn These catalysts can be recovered and reused, minimizing waste. nankai.edu.cn

Solvent-Free or Aqueous Reactions: Conducting reactions in water or without a solvent can significantly reduce the use of volatile organic compounds (VOCs), which are often toxic and contribute to air pollution. frontiersin.org Studies have demonstrated the feasibility of aqueous phase nitration of aromatics. frontiersin.org

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. frontiersin.org This method has been successfully applied to the nitration of deactivated benzene (B151609) derivatives. frontiersin.org

The development of these catalytic and green chemistry approaches is crucial for the sustainable production of this compound and other valuable nitroaromatic compounds.

Reaction Mechanisms and Kinetics of Formation

The formation of this compound primarily occurs through electrophilic aromatic substitution, a fundamental reaction in organic chemistry. masterorganicchemistry.comunacademy.com

Electrophilic Aromatic Substitution Mechanistic Studies

The nitration of aromatic compounds like the precursor to this compound involves a well-established three-step mechanism: masterorganicchemistry.comunacademy.com

Generation of the Electrophile: The reaction is initiated by the formation of the highly reactive nitronium ion (NO₂⁺). This is typically achieved by reacting nitric acid (HNO₃) with a strong acid catalyst, most commonly sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion. masterorganicchemistry.comyoutube.com

Attack of the Aromatic Ring: The electron-rich aromatic ring of the precursor molecule attacks the electrophilic nitronium ion. masterorganicchemistry.comyoutube.com This step is the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comyoutube.com

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group. masterorganicchemistry.com This restores the aromaticity of the ring and yields the final nitrated product. masterorganicchemistry.comyoutube.com

Role of Activating and Deactivating Groups on Nitration

The regioselectivity of the nitration reaction—that is, the position on the aromatic ring where the nitro group is introduced—is dictated by the directing effects of the substituents already present on the ring. masterorganicchemistry.comslideshare.net In the case of the precursor to this compound (2-methyl-3-methoxyphenol), we have a hydroxyl (-OH), a methoxy (-OCH₃), and a methyl (-CH₃) group to consider.

Activating Groups: These groups increase the rate of electrophilic aromatic substitution compared to benzene. masterorganicchemistry.com They are typically electron-donating groups that stabilize the carbocation intermediate formed during the reaction. libretexts.org Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups due to their ability to donate a lone pair of electrons to the ring through resonance. masterorganicchemistry.comslideshare.net The methyl group (-CH₃) is a weak activating group that donates electron density through an inductive effect and hyperconjugation. slideshare.netlibretexts.org Activating groups are generally ortho- and para-directing. slideshare.net

Deactivating Groups: These groups decrease the rate of reaction and are typically electron-withdrawing. masterorganicchemistry.com While not present on the initial precursor, the nitro group (-NO₂) that is introduced is a strong deactivating group. masterorganicchemistry.comslideshare.net

The interplay of these activating groups on the precursor molecule directs the incoming nitro group to the 6-position. The powerful ortho, para-directing influence of the hydroxyl and methoxy groups, coupled with the weaker activation by the methyl group, leads to the specific substitution pattern observed in this compound.

Kinetic Investigations of Reaction Progression

The rate of nitration reactions is influenced by several factors, including the concentration of the reactants, the strength of the acid catalyst, and the temperature. Kinetic studies of aromatic nitration have been extensively performed to understand these relationships. researchgate.netscribd.com

The rate of reaction is typically found to be dependent on the concentration of both the aromatic compound and the nitrating agent. scribd.com For many aromatic compounds, the reaction follows second-order kinetics. However, under certain conditions, particularly at high concentrations of nitric acid, the reaction can become zero-order with respect to the aromatic compound, indicating that the formation of the nitronium ion is the sole rate-determining step. scribd.com

The acidity of the reaction medium plays a crucial role. scribd.com The rate of nitration generally increases with increasing acidity, as this facilitates the formation of the nitronium ion. scribd.com However, at very high acid concentrations, the rate can decrease due to the protonation of the aromatic substrate, which deactivates it towards electrophilic attack. scribd.com

Chemical Reactivity and Derivatization

The presence of multiple functional groups on the this compound ring system allows for a variety of chemical transformations.

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be converted into a range of other functionalities, significantly expanding the synthetic utility of this compound. A primary transformation is the reduction of the nitro group to an amino group (-NH₂). This can be achieved using various reducing agents, such as:

Catalytic Hydrogenation: Using metals like platinum, palladium, or nickel as catalysts in the presence of hydrogen gas. ncert.nic.in

Metal/Acid Combinations: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

The resulting aminophenol derivative opens up a new set of possible reactions, including diazotization to form diazonium salts, which are themselves valuable intermediates for introducing a wide array of other functional groups.

Reduction Pathways to Amino Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a gateway to a wide array of further chemical modifications. This transformation can be achieved using various reducing agents, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Commonly employed methods for the reduction of nitrophenols include catalytic hydrogenation and chemical reduction. For instance, the reduction of the nitro group in related compounds like 2-methyl-6-nitrophenol can lead to the formation of the corresponding amino derivative. A general method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), with hydrogen gas.

Another widely used method is chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). A specific example for the selective reduction of dinitrophenols to nitroaminophenols utilizes sodium disulfide. google.com This method is particularly useful when other reducible functional groups are present in the molecule.

| Reaction | Reagents and Conditions | Product |

| Reduction of Nitro Group | 1. H₂, Pd/C, Ethanol2. Fe/HCl3. SnCl₂/HCl | 2-Amino-3-methoxy-6-methylphenol |

This table illustrates general methods for the reduction of nitroarenes, which are applicable to this compound.

Oxidative Transformations

While the reduction of the nitro group is more common, oxidative transformations of the phenol ring, influenced by the activating hydroxyl group, are also possible. The oxidation of phenols can lead to the formation of quinones. For example, 2-methyl-6-nitrophenol can be oxidized to form the corresponding quinone derivative. The specific outcome of the oxidation of this compound would depend on the oxidizing agent and reaction conditions. Strong oxidizing agents could potentially lead to ring cleavage.

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is a versatile functional group that can undergo a variety of reactions, including etherification and esterification. Its acidity is enhanced by the presence of the electron-withdrawing nitro group. byjus.com

Etherification Reactions (e.g., Williamson Ether Synthesis)

The hydroxyl group of this compound can be converted into an ether through the Williamson ether synthesis. ncert.nic.in This reaction involves the deprotonation of the phenol with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide.

A typical procedure involves treating the phenol with a base like sodium hydroxide (NaOH) or a stronger base like sodium hydride (NaH) to generate the sodium phenoxide. This is followed by the addition of an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. For instance, the etherification of 2-methoxy-5-nitrophenol (B41512) with benzyl bromide in the presence of cesium carbonate has been reported.

| Reactants | Base | Product |

| This compound + Alkyl Halide (R-X) | NaOH, K₂CO₃, or Cs₂CO₃ | 1-Alkoxy-3-methoxy-2-methyl-6-nitrobenzene |

This table provides a general scheme for the Williamson ether synthesis applied to this compound.

Esterification and Other Phenolic Modifications

Esterification of the phenolic hydroxyl group can be achieved by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides. ncert.nic.in The reaction with an acid chloride or anhydride (B1165640) is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride or carboxylic acid byproduct.

For example, reaction with acetyl chloride or acetic anhydride would yield the corresponding acetate (B1210297) ester. These esterification reactions are important for protecting the hydroxyl group or for modifying the biological activity of the molecule.

Reactions at the Methyl Group

The methyl group on the aromatic ring is generally less reactive than the other functional groups. However, under certain conditions, it can undergo oxidation or halogenation. Radical halogenation, for instance, could potentially occur at the benzylic position, but this might be complicated by reactions with the phenol and methoxy groups. Strong oxidation could convert the methyl group into a carboxylic acid, though this would likely also affect other parts of the molecule. A study on a related compound, 3-methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol, was synthesized from vanillin, indicating that the aldehyde group can be a precursor to a modified methyl group. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy Analysis (FT-IR, Raman)

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of a molecule's constituent bonds. Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that offer a detailed picture of the functional groups present in 3-Methoxy-2-methyl-6-nitrophenol.

Assignment of Characteristic Absorption Bands

The FT-IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its hydroxyl, nitro, methoxy (B1213986), methyl, and substituted benzene (B151609) ring moieties. The assignment of these bands is based on well-established group frequency regions and data from similar molecules like nitrophenols and cresols. spectroscopyonline.comspectroscopyonline.com

A key feature in the FT-IR spectrum is the nitro group (NO₂) stretching vibrations. These typically appear as two strong, distinct bands: an asymmetric stretch and a symmetric stretch. spectroscopyonline.com For aromatic nitro compounds, the asymmetric stretch is found in the 1570-1500 cm⁻¹ region, while the symmetric stretch appears at 1370-1320 cm⁻¹. spectroscopyonline.com The phenolic O-H stretch gives rise to a characteristically broad absorption band in the 3500-3200 cm⁻¹ range in the FT-IR spectrum, with its broadness resulting from hydrogen bonding. libretexts.org The C-O stretching of the phenol (B47542) and the aryl-alkyl ether (methoxy group) would result in strong bands in the 1260-1000 cm⁻¹ region. researchgate.net Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range. Aliphatic C-H stretching from the methyl and methoxy groups would be observed just below 3000 cm⁻¹.

In Raman spectroscopy, the symmetric stretching vibration of the nitro group is particularly prominent and is expected around 1340 cm⁻¹. spectroscopyonline.comacs.org Aromatic ring vibrations also give rise to characteristic Raman signals.

Table 1: Predicted Vibrational Band Assignments for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

|---|---|---|---|---|

| O-H Stretch | Phenol (-OH) | 3500 - 3200 | Weak/Not prominent | Broad, Strong |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Strong | Medium |

| C-H Stretch (Aliphatic) | -CH₃, -OCH₃ | 2980 - 2850 | Strong | Medium |

| NO₂ Asymmetric Stretch | Nitro (-NO₂) | 1570 - 1520 | Medium | Very Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Strong | Medium-Strong |

| NO₂ Symmetric Stretch | Nitro (-NO₂) | 1370 - 1340 | Strong | Very Strong |

| C-O Stretch | Phenol, Ether | 1260 - 1000 | Medium | Strong |

Conformational Analysis via Vibrational Signatures

The substitution pattern of this compound allows for significant intramolecular interactions that dictate its preferred conformation. The most influential of these is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) at position 1 and the oxygen of the ortho-nitro group (-NO₂) at position 6.

This interaction is a well-documented phenomenon in 2-nitrophenol (B165410) and its derivatives. mdpi.comnih.gov The hydrogen bond creates a stable six-membered pseudo-ring structure. This conformational lock has a distinct effect on the vibrational spectrum:

O-H Stretching: In the FT-IR spectrum, the intramolecular hydrogen bond causes the O-H stretching frequency to shift to a lower wavenumber (red-shift) and become very broad, as compared to a free, non-hydrogen-bonded phenol. libretexts.org This is a definitive piece of evidence for this specific conformation.

NO₂ Vibrations: The hydrogen bonding can also slightly perturb the electronic environment of the nitro group, potentially leading to minor shifts in its characteristic stretching frequencies compared to a non-hydrogen-bonded analogue.

While rotation around the C-O bond of the methoxy group can lead to different rotamers, the energetic stabilization afforded by the intramolecular hydrogen bond is the dominant factor in determining the molecule's ground-state conformation in non-polar solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon skeleton and the chemical environment of each proton.

Proton NMR (¹H NMR) for Structural Confirmation

The ¹H NMR spectrum provides a count of chemically distinct protons and information about their neighboring protons through spin-spin splitting. For this compound, the spectrum is predicted to show four distinct signals corresponding to the aromatic, phenolic, methoxy, and methyl protons.

Aromatic Protons: The two protons on the aromatic ring (H-4 and H-5) are chemically non-equivalent and are expected to appear as two distinct doublets due to coupling with each other (ortho-coupling, J ≈ 7-9 Hz). The electron-withdrawing effect of the nitro group at C-6 and the hydroxyl group at C-1 will deshield these protons, shifting their signals downfield into the range of δ 7.0-8.0 ppm.

Phenolic Proton: The hydroxyl proton signal is expected to be a broad singlet. Its chemical shift is highly variable (δ 4-8 ppm) and depends on factors like solvent and concentration. libretexts.org However, due to the strong intramolecular hydrogen bond with the nitro group, this proton is significantly deshielded and may appear much further downfield, potentially above δ 10 ppm, as seen in analogous 2-nitrophenol systems. chemicalbook.com

Methoxy Protons: The three protons of the methoxy group (-OCH₃) at C-3 are equivalent and not coupled to any other protons, so they will appear as a sharp singlet. Their typical chemical shift is in the range of δ 3.8-4.0 ppm. chemicalbook.comresearchgate.net

Methyl Protons: The three protons of the methyl group (-CH₃) at C-2 are also equivalent and will appear as a sharp singlet, typically in the range of δ 2.2-2.5 ppm. rsc.org

Table 2: Predicted ¹H NMR Data for this compound

| Proton Type | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| Phenolic | 1-OH | > 10.0 | s (broad) | 1H |

| Aromatic | H-4, H-5 | 7.0 - 8.0 | d, d | 2H |

| Methoxy | 3-OCH₃ | 3.8 - 4.0 | s | 3H |

| Methyl | 2-CH₃ | 2.2 - 2.5 | s | 3H |

s = singlet, d = doublet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. This compound has eight carbon atoms, all of which are chemically distinct, and thus eight signals are expected in the proton-decoupled ¹³C NMR spectrum.

Aromatic Carbons: The six aromatic carbons will resonate in the δ 110-160 ppm region. The carbon bearing the hydroxyl group (C-1) is expected to be the most downfield of the ring carbons (around δ 155 ppm) due to the deshielding effect of the oxygen atom. libretexts.org The carbons attached to the electron-withdrawing nitro group (C-6) and the electron-donating methoxy group (C-3) will also show significant shifts. The remaining carbons (C-2, C-4, C-5) will have shifts influenced by the combined electronic effects of the substituents.

Aliphatic Carbons: The methoxy carbon (-OCH₃) typically appears in the δ 55-65 ppm range. ucl.ac.uk The methyl carbon (-CH₃) is the most upfield signal, expected in the δ 15-25 ppm range. rsc.org

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Type | Position | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic C-O | C-1 | 150 - 158 |

| Aromatic C-C | C-2 | 120 - 130 |

| Aromatic C-O | C-3 | 145 - 155 |

| Aromatic C-H | C-4 | 110 - 125 |

| Aromatic C-H | C-5 | 120 - 135 |

| Aromatic C-N | C-6 | 135 - 145 |

| Methoxy (-OCH₃) | - | 55 - 65 |

| Methyl (-CH₃) | - | 15 - 25 |

Advanced NMR Techniques (e.g., 2D NMR) for Connectivity Elucidation

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for unambiguously confirming the complex structure of a polysubstituted aromatic compound like this compound. pitt.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the connectivity between the two aromatic protons. A cross-peak would be observed between the signals for H-4 and H-5, confirming their ortho relationship. No other correlations would be expected for the singlet signals.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps protons to the carbons they are directly attached to. It would show cross-peaks between the H-4 signal and the C-4 signal, the H-5 signal and the C-5 signal, the methoxy proton singlet and the methoxy carbon, and the methyl proton singlet and the methyl carbon. This allows for the unequivocal assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment is arguably the most critical for proving the substitution pattern. It reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations would include:

The methoxy protons (3-OCH₃) correlating to the C-3 carbon and the adjacent C-2 and C-4 carbons.

The methyl protons (2-CH₃) correlating to the C-2 carbon and the adjacent C-1 and C-3 carbons.

The aromatic proton H-4 correlating to carbons C-2, C-3, C-5, and C-6.

The phenolic proton correlating to C-1, C-2, and C-6.

Collectively, the data from these 2D NMR experiments would provide an interlocking web of correlations, leaving no ambiguity about the precise placement of the hydroxyl, methoxy, methyl, and nitro groups on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

In mass spectrometry, the fragmentation of related phenol compounds often involves characteristic cleavage patterns. For aryl ethers, a common fragmentation pathway is the cleavage of the C-O bond beta to the aromatic ring, which can be followed by the loss of carbon monoxide (CO). Another typical fragmentation is α-cleavage, involving the breaking of a bond adjacent to a functional group. While specific fragmentation data for this compound is not detailed in the provided results, the general principles of mass spectrometry suggest that its fragmentation would be influenced by the methoxy, methyl, and nitro groups attached to the phenol ring. The stability of the resulting fragments is a key factor in determining the observed fragmentation pattern.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are instrumental in confirming the elemental composition of a molecule. For a related compound, 2-methyl-6-nitrophenol (B87177) (C7H7NO3), the exact mass is 153.042593085 Da. nih.gov This level of precision allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass. For this compound, HRMS would be essential to verify its molecular formula of C8H9NO4.

X-ray Diffraction (XRD) Crystallography

X-ray diffraction analysis of single crystals provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state.

While the specific crystal structure of this compound is not available in the search results, studies on analogous molecules provide insight into the expected structural features. For instance, the crystal structure of a Schiff base derived from a methoxy-phenol compound, {3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol}, was determined to be in the monoclinic space group P21/c. nih.gov In another example, 4-(3-methoxyphenyl)-2,6-diphenylpyridine crystallizes in the monoclinic space group I2/a. nih.gov These studies reveal that the conformation of such molecules is often non-planar. For example, in 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the pyridine (B92270) ring is inclined with respect to the benzene rings at angles of 17.26 (6)°, 56.16 (3)°, and 24.50 (6)°. nih.gov The methoxy group in this compound lies nearly in the same plane as the phenyl ring to which it is attached. nih.gov

The packing of molecules in a crystal is governed by various intermolecular interactions. Hirshfeld surface analysis is a powerful method used to visualize and quantify these interactions. In the crystal structure of 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the dominant intermolecular interactions are H⋯H (50.4%) and C⋯H/H⋯C (37.9%) contacts. nih.gov Similarly, for two 1H-indole derivatives, H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O contacts were found to be the most significant. nih.gov These analyses often reveal the presence of C—H⋯π interactions and other weak hydrogen bonds that contribute to the stability of the crystal lattice. nih.govnih.gov For this compound, it is expected that hydrogen bonding involving the phenolic hydroxyl group and the nitro group would play a significant role in its crystal packing, in addition to van der Waals forces and potentially π-π stacking interactions.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule and is sensitive to its chemical environment.

A study on a Schiff base, {3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol}, which contains a methoxy-phenol moiety, included characterization by UV-Vis spectroscopy. nih.gov Phenols, in general, exhibit characteristic UV absorption due to electronic transitions in the aromatic ring. The presence of substituents like the nitro and methoxy groups on the benzene ring of this compound would be expected to shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted phenol. This is due to the extension of the conjugated system and the electronic effects of these functional groups. Specific absorption and fluorescence data for this compound were not found in the search results.

Electronic Transitions and Chromophoric Behavior

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is primarily governed by the presence of the nitrophenol chromophore. The interaction between the electron-rich phenyl ring, substituted with auxochromic groups (–OH, –OCH₃, –CH₃), and the powerful chromophoric and electron-withdrawing nitro group (–NO₂) dictates its characteristic absorption bands. The electronic transitions observed are typically of π → π* and n → π* types, along with significant intramolecular charge transfer (ICT) character.

The π → π* transitions, which are generally of high intensity (large molar absorptivity, ε), arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring and the nitro group. The presence of substituents on the ring modulates the energies of these transitions. The n → π* transitions, which are typically of lower intensity, involve the excitation of non-bonding electrons, primarily from the oxygen atoms of the hydroxyl and nitro groups, to antibonding π* orbitals.

A crucial aspect of the chromophoric behavior of nitrophenols is the intramolecular charge transfer from the electron-donating hydroxyl group (and to a lesser extent, the methoxy group) to the electron-withdrawing nitro group. This ICT transition often appears as a strong, broad band in the near-UV or visible region and is highly sensitive to the electronic nature of the substituents and the surrounding environment. In acidic or neutral media, the compound exists in its protonated form. Upon deprotonation in a basic medium to form the corresponding phenolate (B1203915), the electron-donating power of the oxygen atom is significantly enhanced, leading to a more extensive charge transfer. This results in a pronounced bathochromic (red) shift of the ICT absorption band, often causing a visible color change in the solution. mdpi.comrsc.org

The expected electronic transitions for this compound are summarized in the table below.

Table 1: Expected Electronic Transitions and Chromophoric Groups for this compound

| Transition Type | Involved Orbitals | Chromophoric Group(s) | Expected Wavelength Region | Characteristics |

|---|---|---|---|---|

| π → π* | π (Benzene Ring) → π* (Benzene Ring, NO₂) | Phenyl, Nitro Group | 200-300 nm | High intensity |

| n → π* | n (O atoms in –OH, –NO₂) → π* (NO₂, Benzene Ring) | Hydroxyl, Nitro Group | 300-350 nm | Low intensity, often appears as a shoulder |

| Intramolecular Charge Transfer (ICT) | π (Phenolic Ring) → π* (NO₂) | Phenolic Ring, Nitro Group | 350-450 nm (protonated), >400 nm (deprotonated) | High intensity, broad, sensitive to pH and solvent |

Solvatochromic Effects and Spectroscopic Probes

Solvatochromism refers to the change in the position, and sometimes the intensity and shape, of a substance's UV-Vis absorption bands as the polarity of the solvent is varied. This phenomenon provides valuable insights into the solute's ground and excited state dipole moments and the nature of solute-solvent interactions. Substituted nitrophenols are well-known for their pronounced solvatochromic behavior, making them useful as probes for solvent polarity. nih.gov

The electronic transitions of this compound are expected to be sensitive to the solvent environment due to changes in the stabilization of its electronic ground and excited states. The direction of the solvatochromic shift depends on the nature of the transition and the relative polarity of the ground and excited states.

Positive Solvatochromism (Bathochromic Shift): This is observed when the excited state is more polar than the ground state. Polar solvents will stabilize the excited state more than the ground state, leading to a decrease in the transition energy and a shift to longer wavelengths (red shift). This is often the case for the ICT band in many donor-acceptor molecules. rsc.org

Negative Solvatochromism (Hypsochromic Shift): This occurs when the ground state is more polar than the excited state. Increasing solvent polarity will preferentially stabilize the ground state, increasing the energy gap for the electronic transition and causing a shift to shorter wavelengths (blue shift). This is frequently observed for n → π* transitions.

For this compound, the prominent ICT band is anticipated to exhibit significant solvatochromism. In nonpolar solvents, the absorption maximum will be at a relatively shorter wavelength. As the solvent polarity increases, a bathochromic shift is generally expected. However, some nitrophenol derivatives exhibit a phenomenon known as "reverse solvatochromism," where an initial red shift is followed by a blue shift in highly polar protic solvents. researchgate.netresearchgate.net This is often attributed to specific hydrogen-bonding interactions between the solute (particularly the phenolate and nitro groups) and protic solvent molecules, which can stabilize the ground state more effectively than the excited state. researchgate.netresearchgate.net

The potential solvatochromic behavior of the ICT band of this compound in various solvents is illustrated in the table below. The values are hypothetical and serve to demonstrate the expected trend based on the behavior of similar nitrophenol derivatives.

Table 2: Hypothetical Solvatochromic Shifts for the ICT Band of this compound

| Solvent | Solvent Type | Dielectric Constant (ε) | Expected λmax (nm) | Expected Shift |

|---|---|---|---|---|

| n-Hexane | Nonpolar | 1.88 | ~350 | Reference |

| Dioxane | Nonpolar | 2.21 | ~355 | Bathochromic |

| Dichloromethane | Polar Aprotic | 8.93 | ~365 | Bathochromic |

| Acetone | Polar Aprotic | 20.7 | ~370 | Bathochromic |

| Ethanol | Polar Protic | 24.5 | ~380 | Bathochromic |

| Methanol | Polar Protic | 32.7 | ~375 | Hypsochromic relative to Ethanol (potential reverse solvatochromism) |

| Water | Polar Protic | 80.1 | ~370 | Hypsochromic relative to Ethanol (potential reverse solvatochromism) |

These solvatochromic studies are not merely academic; they underscore the potential of this compound and related compounds to act as sensitive probes for characterizing the microenvironment of complex systems, such as binary solvent mixtures or biological membranes. researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the molecular properties of organic compounds.

Geometry optimization is a fundamental computational step to find the most stable conformation of a molecule, corresponding to a minimum on the potential energy surface. For aromatic compounds containing nitro, methoxy (B1213986), and methyl groups, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), are standard for determining optimized geometries. bohrium.comsigmaaldrich.com

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant parameter; a smaller gap suggests higher reactivity.

In studies of various nitrophenol derivatives, the HOMO is typically localized on the electron-rich phenyl ring and the electron-donating groups, while the LUMO is concentrated on the electron-withdrawing nitro group. For instance, in a study of 2-methyl-4-nitrophenol, a related isomer, the HOMO-LUMO energy gap was found to be a key indicator of its reactivity. The presence of a methoxy group, as in 3-Methoxy-2-methyl-6-nitrophenol, would be expected to raise the HOMO energy level due to its electron-donating nature, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted nitrophenols.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 4-nitrophenol | -6.89 | -3.13 | 3.76 |

| 2-methyl-4-nitrophenol | - | - | - |

| This compound (Predicted Trend) | Higher than nitrophenol | Relatively stable | Potentially smaller than nitrophenol |

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution and predicting the sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor).

For a molecule like this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group and the phenolic hydroxyl group, making these sites susceptible to electrophilic attack. The regions around the hydrogen atoms of the aromatic ring and the methyl group would likely exhibit a positive potential. Studies on related molecules like m-nitrophenol have confirmed that the electrostatic potential is a key determinant of intermolecular interactions. materialsciencejournal.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy associated with these interactions.

In aromatic systems with substituents, NBO analysis reveals the nature of intramolecular charge transfer. For this compound, significant delocalization would be expected from the lone pairs of the oxygen atoms in the hydroxyl and methoxy groups to the π* orbitals of the benzene (B151609) ring and the nitro group. This charge transfer stabilizes the molecule and influences its reactivity. The analysis can also describe the hybridization of the atoms and the nature of the chemical bonds (e.g., σ and π bonds). uni-muenchen.de

Molecular Dynamics and Conformational Studies

Molecular dynamics simulations and conformational analysis are used to study the dynamic behavior of molecules and the relative stability of different conformations.

Phenolic compounds can exist in tautomeric forms, such as the keto-enol tautomerism. For this compound, the phenol (B47542) form is expected to be overwhelmingly more stable than any potential keto tautomers due to the preservation of the aromaticity of the benzene ring.

In related Schiff base compounds containing methoxy and nitro groups, studies have investigated the phenol-imine and keto-amine tautomeric forms. nih.gov The stability of these tautomers is influenced by the solvent and intramolecular hydrogen bonding. While this compound itself does not have an imine group, the principles of tautomeric stability, particularly the energetic favorability of the aromatic phenol form, are applicable. Computational studies on similar structures consistently show the phenol tautomer to be significantly lower in energy. nih.gov

Rotational Barriers and Conformational Isomerism

Currently, there is a lack of publicly available scientific literature detailing the theoretical and computational investigations into the rotational barriers and conformational isomerism of this compound. Computational chemistry techniques, such as Density Functional Theory (DFT), would be required to calculate the potential energy surface of the molecule as the methoxy, methyl, and nitro groups rotate relative to the phenol ring. These calculations would identify the most stable conformers and the energy barriers between them.

Non-Linear Optical (NLO) Properties Prediction

There are no specific studies found in the available scientific literature that predict the non-linear optical (NLO) properties of this compound. The prediction of NLO properties typically involves quantum chemical calculations to determine molecular hyperpolarizabilities. For related organic compounds, the presence of both electron-donating (like methoxy and methyl groups) and electron-withdrawing (like the nitro group) substituents on an aromatic ring can lead to significant NLO effects. However, without specific computational studies on this compound, any discussion of its NLO properties would be purely speculative.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Synthetic Building Block for Complex Molecules

The arrangement of reactive sites on the aromatic ring of 3-Methoxy-2-methyl-6-nitrophenol makes it a prime candidate for constructing more elaborate molecular frameworks. The phenol (B47542) group can undergo O-alkylation or acylation, the nitro group can be reduced to an amine, and the aromatic ring itself is subject to further electrophilic or nucleophilic substitution, rendering it a multifaceted synthetic tool.

Precursor in Heterocyclic Synthesis

The synthesis of heterocyclic compounds, particularly phenazines, represents a significant application for nitrophenol derivatives. Phenazines are a class of nitrogen-containing heterocycles with diverse biological and electronic properties. General synthetic strategies often involve the condensation of an ortho-phenylenediamine with an ortho-quinone.

A key pathway to phenazine (B1670421) synthesis that highlights the potential of this compound involves the reduction of its nitro group to form an in situ amino group. This transformation would yield 6-amino-3-methoxy-2-methylphenol, a highly reactive ortho-aminophenol. Such compounds are well-known precursors to phenazine structures through oxidative condensation reactions. Furthermore, modern synthetic protocols, such as the Buchwald-Hartwig coupling of substituted nitroanilines followed by reductive cyclization, offer a modular approach to complex, nonsymmetrically substituted phenazines. acs.org Following this logic, this compound could be elaborated into a nitroaniline derivative and then used in such coupling-cyclization sequences to produce highly functionalized phenazine scaffolds. acs.org

Intermediate in the Synthesis of Specialty Chemicals

The term "specialty chemicals" encompasses a broad range of molecules with specific functions, including pharmaceuticals, agrochemicals, and pigments. The functional groups of this compound allow for its conversion into various specialty chemicals.

For instance, phenazine derivatives synthesized from related precursors have been shown to possess significant biological activity, including antibacterial and cytotoxic properties, making them of interest in drug discovery. acs.orgresearchgate.net The specific substitution pattern of methoxy (B1213986) and methyl groups on the phenazine core, which would be directed by the starting material, is crucial for tuning these biological effects.

Role in Coordination Chemistry and Ligand Design

Substituted phenols are fundamental components in the design of ligands for coordination chemistry. The phenolic oxygen is an excellent donor atom (a hard donor), and additional functional groups on the ring allow for the creation of multidentate ligands that can selectively bind to metal ions.

Synthesis of Metal Complexes with Designed Ligand Structures

The structure of this compound is ideal for conversion into sophisticated ligands, particularly Schiff base ligands. A common strategy involves the formylation of the phenol at the position ortho to the hydroxyl group, followed by condensation with a primary amine.

Research on the analogous compound (E)-2-(((2-(ethylamino)ethyl)imino)methyl)-6-nitrophenol, derived from 2-hydroxy-3-nitrobenzaldehyde, demonstrates this principle effectively. acs.org This Schiff base ligand coordinates with iron(III) to form a mononuclear complex, [Fe(L)₂]·NCSe, where 'L' represents the deprotonated ligand. The ligand wraps around the central iron atom, creating a well-defined coordination sphere. The methoxy group in the target compound, being an electron-donating group, would further influence the electronic environment of the ligand and the resulting complex.

Investigation of Metal-Ligand Binding Properties

The electronic nature of the substituents on a ligand has a profound impact on the properties of the resulting metal complex. The 3-methoxy (electron-donating) and 6-nitro (electron-withdrawing) groups in the title compound create an electronic "push-pull" system that can finely tune metal-ligand interactions.

A detailed study of Fe(III) complexes with ligands bearing these types of groups reveals their significant influence on spin-state switching temperatures (T₁/₂), a key property for molecular switches and memory devices. acs.org

An electron-donating methoxy group was found to decrease the energy gap between the metal's t₂g and e_g orbitals, leading to a lower spin-crossover temperature.

An electron-withdrawing nitro group increases this energy gap, resulting in a higher spin-crossover temperature. acs.org

This "push-pull" effect demonstrates how the specific functionalities present in this compound can be used to rationally design metal complexes with predictable and controllable magnetic properties. UV-vis spectra analysis confirms that the presence of a nitro group leads to greater delocalization across the ligand's π-system, further impacting the electronic structure of the complex. acs.org

Potential in Functional Materials

The unique electronic and structural features of this compound suggest its potential as a precursor for various functional materials.

The push-pull nature endowed by the methoxy (donor) and nitro (acceptor) groups is a classic design feature for molecules with second-order non-linear optical (NLO) properties. Such materials are crucial for applications in telecommunications and optical computing, as they can alter the frequency of laser light. Upon suitable derivatization, molecules based on this scaffold could be incorporated into polymers or crystalline materials with significant NLO activity.

Furthermore, the phenazine heterocycles that can be synthesized from this precursor are known to have applications as electrochemically active materials. For example, substituted phenazines have been investigated as precursors to electrochemically generated bases, which have applications in organic synthesis. The electronic properties of the phenazine, and thus its electrochemical potential, would be directly influenced by the methoxy and methyl substituents carried over from the starting phenol.

Optoelectronic Materials (e.g., Organic Electronics, Sensors)

The development of novel organic materials for electronic and optoelectronic devices is a rapidly advancing field. Nitrophenol derivatives are of interest due to their inherent electronic properties, which arise from the interplay of the electron-donating hydroxyl group and the electron-withdrawing nitro group. This substitution pattern creates a charge-transfer character within the molecule, which is a fundamental property for many optoelectronic applications. nih.gov

The presence of a methoxy group, another electron-donating group, and a methyl group in this compound can further modulate these electronic properties. These groups can influence the molecule's solubility, film-forming capabilities, and solid-state packing, all of which are critical for device performance. While specific studies on this compound are not prevalent, related o-nitrophenol derivatives have been explored as precursors for polymers used in dielectrics. These polymers are soluble in common organic solvents and can be processed using techniques like spin-coating to form uniform films, a crucial step in the fabrication of electronic components. google.com

The electronic absorption and emission properties of nitrophenols are highly dependent on factors such as solvent polarity, pH, and the specific substitution pattern on the aromatic ring. nih.gov This tunability is a desirable trait for creating materials with tailored optical and electronic functions. For instance, the charge-transfer nature of these molecules can be exploited in nonlinear optical (NLO) materials or as components in organic light-emitting diodes (OLEDs), although extensive research in this specific area for this compound is yet to be published.

Table 1: Potential Optoelectronic Properties of Nitrophenol Derivatives

| Property | Relevance to Optoelectronics | Influence of Functional Groups |

| Charge-Transfer Character | Essential for nonlinear optics, photovoltaics, and charge transport. | Enhanced by the combination of electron-donating (hydroxyl, methoxy) and electron-withdrawing (nitro) groups. nih.gov |

| Solubility | Crucial for solution-based processing of thin films for devices. | Can be tuned by alkyl (methyl) and alkoxy (methoxy) groups. google.com |

| Film-Forming Ability | Determines the quality and uniformity of active layers in electronic devices. | Dependent on molecular structure and intermolecular interactions. google.com |

| Photophysical Properties | Governs light absorption and emission for applications in sensors and OLEDs. | Highly sensitive to substitution patterns and the molecular environment. nih.gov |

Chemo-Sensing Applications

The field of chemo-sensing relies on the development of molecules that can selectively detect the presence of specific chemical species. Nitrophenol derivatives have demonstrated significant promise in this area, particularly in the electrochemical and optical detection of analytes. researchgate.netmdpi.comrsc.orgfrontiersin.org The electrochemical activity of the nitro group, which can be readily reduced, forms the basis for many sensing platforms. researchgate.net

Given its structure, this compound could potentially be utilized in two main ways in chemo-sensing: as the analyte being detected or as the active sensing material itself. The detection of nitrophenols is of environmental importance, and various sensor platforms have been developed for this purpose. researchgate.netmdpi.comfrontiersin.orgresearchgate.net

More interestingly, nitrophenol derivatives can act as the recognition element in a sensor. The phenolic hydroxyl group can act as a hydrogen bond donor, enabling it to interact with specific analytes. mdpi.com The electronic properties of the molecule can change upon binding to a target species, leading to a detectable optical or electrochemical signal. For example, a change in fluorescence (quenching or enhancement) or a shift in the absorption spectrum upon analyte binding are common sensing mechanisms. mdpi.com

The specific substitution pattern of this compound could lead to selective binding properties. The methoxy and methyl groups can create a specific steric and electronic environment around the phenolic hydroxyl and nitro groups, potentially leading to selectivity for certain analytes. While there are no specific studies detailing the use of this compound as a chemo-sensor, the principles established for other nitrophenol-based sensors provide a strong foundation for its potential in this area.

Table 2: Chemo-Sensing Applications of Nitrophenol-Based Materials

| Sensing Modality | Principle | Potential Role of this compound |

| Electrochemical Sensing | Detection based on the redox activity of the nitro group. researchgate.net | Could be used as a recognition element where analyte binding modulates the electrochemical signal. |

| Optical/Fluorescence Sensing | Changes in absorption or fluorescence upon interaction with an analyte. mdpi.com | The intrinsic photophysical properties could be harnessed for "turn-off" or "turn-on" sensing mechanisms. |

| Colorimetric Sensing | Visible color change upon binding to a target analyte. | The electronic structure could be perturbed by analyte interaction, leading to a color change. |

Lack of Specific Research Data for this compound

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of specific research data concerning the environmental degradation and analytical detection of the chemical compound This compound . The user's request for an article detailing its photochemical, oxidative, microbial, and enzymatic degradation pathways, as well as analytical methodologies for its detection, cannot be fulfilled with scientifically validated information at this time.

The search results did not yield any studies focused explicitly on this compound. While extensive research exists for the broader class of nitrophenols and its various isomers, such as 4-nitrophenol, 3-methyl-4-nitrophenol (B363926), and 2,6-dichloro-4-nitrophenol, this information is not directly applicable. nih.govresearchgate.netacs.orgsemanticscholar.org The specific arrangement of the methoxy, methyl, and nitro groups on the phenol ring dictates the compound's unique chemical and physical properties, and therefore its environmental behavior and degradation mechanisms. Extrapolating data from other related compounds would be scientifically unsound and would not meet the specific requirements of the user's request.

Research on other nitrophenols, for instance, details complex degradation pathways. Studies on 3-methyl-4-nitrophenol have identified intermediates like methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (B43894) (MHQ) in its microbial degradation by Burkholderia sp. strain SJ98. nih.govfrontiersin.org Similarly, the oxidative decomposition of various methoxyphenols and nitrophenols in supercritical water has been examined, showing that reactivity is highly dependent on the substituent's type and position on the aromatic ring. acs.org Analytical methods using techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are well-established for identifying degradation intermediates of related compounds like 3-methyl-4-nitrophenol. nih.gov

However, none of these studies mention this compound. Without dedicated research on this specific compound, any discussion of its environmental fate would be purely speculative. Therefore, the requested article cannot be generated with the required scientific accuracy and focus.

Environmental Chemical Research and Degradation Studies

Analytical Methodologies for Environmental Detection in Research Settings

Gas Chromatography-Mass Spectrometry (GC-MS) for Nitrophenol Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. For nitrophenols, which can be thermally labile and polar, derivatization is often a necessary step to improve their chromatographic behavior, enhancing volatility and reducing peak tailing.

General Methodology

The analysis of nitrophenols by GC-MS typically involves several key steps:

Sample Preparation: Extraction of the analyte from the environmental matrix (e.g., water, soil) using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Derivatization: Conversion of the polar phenolic group into a less polar ether or ester. Common derivatizing agents include silylation reagents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), alkylating agents (e.g., diazomethane), or acylating agents (e.g., acetic anhydride).

GC Separation: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column.

MS Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the total ion count is used for quantification.

Research Findings for Related Compounds

One study detailed the GC-MS analysis of several nitrophenols in diesel exhaust particles after methylation, which significantly improved the detection limits and peak shapes. Another investigation into the analysis of nitrophenols in rainwater utilized derivatization with N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MDBSTFA), which produced derivatives with characteristic mass spectra, including a specific ion at [M-57]+, corresponding to the loss of a tert-butyl group.

The table below summarizes GC-MS data for compounds structurally related to 3-Methoxy-2-methyl-6-nitrophenol. This data can be used to infer potential retention times and characteristic mass fragments for the target analyte.

Table 1: GC-MS Data for Selected Nitrophenolic Compounds This interactive table provides a summary of GC-MS parameters for compounds related to this compound. The data is compiled from various research sources and is intended to provide a comparative reference.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Derivatizing Agent | Observed Mass Fragments (m/z) |

|---|---|---|---|---|

| 2-Methyl-6-nitrophenol (B87177) | C₇H₇NO₃ | 153.14 | Not Specified | Data not available |

| 3-Methyl-2-nitrophenol | C₇H₇NO₃ | 153.14 | Not Specified | Data not available |

| 2-Methoxy-6-nitrophenol | C₇H₇NO₄ | 169.13 | Not Specified | Data not available |

Note: Specific experimental mass fragmentation data for these compounds under a single, standardized GC-MS method is limited in publicly available literature.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and specific techniques that are particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like nitrophenols. A key advantage of LC-MS is that it often does not require derivatization, simplifying sample preparation.

General Methodology

A typical LC-MS analysis of nitrophenols involves:

Sample Preparation: Similar to GC-MS, this may involve extraction and concentration of the analyte from the sample matrix.

LC Separation: The sample extract is injected into a high-performance liquid chromatography (HPLC) system. The separation is achieved on a reversed-phase column (e.g., C18) using a mobile phase, which is typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

Ionization: After separation, the eluent from the LC column is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization techniques for nitrophenols. ESI is generally suitable for polar compounds, while APCI can be more effective for less polar analytes.

MS/MS Detection: In tandem mass spectrometry, a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻) is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly enhances selectivity and sensitivity, allowing for trace-level quantification even in complex matrices.

Research Findings for Trace Analysis

LC-MS/MS is the method of choice for the trace analysis of nitrophenols in environmental samples, with detection limits often in the low nanogram per liter (ng/L) to microgram per liter (µg/L) range. For example, a sensitive LC-MS/MS method was developed for the measurement of 3-methoxytyramine in plasma, a compound with a methoxy (B1213986) group, demonstrating the capability of the technique for similar structures.

Studies on various nitrophenols have established robust LC-MS/MS methods for their quantification in water and other environmental matrices. These methods provide the high sensitivity required to meet regulatory limits and to study the environmental fate of these compounds.

The following table presents LC-MS parameters for related nitrophenolic compounds, which can serve as a guide for developing a method for this compound.

Table 2: LC-MS/MS Parameters for Selected Nitrophenolic Compounds This interactive table summarizes typical LC-MS/MS conditions for the analysis of nitrophenols, providing a reference for method development for this compound.

| Compound Name | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) |

|---|---|---|---|

| 2-Nitrophenol (B165410) | Negative | 138.0 | 92.0, 65.0 |

| 4-Nitrophenol | Negative | 138.0 | 108.0, 80.0 |

| 2-Methoxy-5-nitrophenol (B41512) | Negative | 168.0 | 123.0, 95.0, 79.0 |

Note: The specific precursor and product ions can vary depending on the instrument and analytical conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methoxy-2-methyl-6-nitrophenol, and how can reaction conditions be controlled to minimize byproducts?

- Methodological Answer : The compound can be synthesized via nitration of a methoxy-methyl-substituted phenolic precursor. For example, nitration of 3-methoxy-2-methylphenol under controlled acidic conditions (e.g., HNO₃ in H₂SO₄ at 0–5°C) can yield the target nitro derivative. Key parameters include temperature control to avoid over-nitration and the use of regioselective directing groups (e.g., methoxy) to favor para/ortho substitution. Chromatographic purification (e.g., silica gel with ethyl acetate/hexane) is recommended to isolate the product from isomers like 5-nitro derivatives .

| Synthesis Parameters | Conditions |

|---|---|

| Precursor | 3-Methoxy-2-methylphenol |

| Nitrating Agent | HNO₃/H₂SO₄ (1:3 v/v) |

| Temperature | 0–5°C |

| Solubility of Product | Soluble in ethyl acetate, dichloromethane |

| Common Byproducts | 5-Nitro isomer, dinitro derivatives |

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect aromatic proton signals split by nitro and methoxy groups. A singlet for the methyl group (δ ~2.3 ppm) and a methoxy resonance (δ ~3.9 ppm) are diagnostic. The nitro group deshields adjacent protons, shifting aromatic signals downfield (δ ~7.5–8.5 ppm).

- IR : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1340 cm⁻¹), plus O–H (phenolic) stretching (~3300 cm⁻¹) if not derivatized.

- MS : Molecular ion [M]⁺ at m/z 197.1 (C₈H₉NO₄). Fragmentation peaks at m/z 167 (loss of NO₂) and 137 (loss of OCH₃) confirm substituent positions .

Q. What solvents and crystallization methods are suitable for purifying this compound?

- Methodological Answer : The compound’s moderate solubility in polar aprotic solvents (e.g., acetone, DMSO) and poor solubility in water allows for recrystallization. A 1:5 ethanol/water mixture is effective for slow cooling (0°C), yielding needle-like crystals. For high-purity requirements, preparative HPLC with a C18 column (acetonitrile/water gradient) is advised .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software elucidate hydrogen-bonding patterns and crystal packing in this compound?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement reveals intermolecular interactions. The phenolic O–H forms hydrogen bonds with nitro groups (O···H distance ~1.8 Å), while methoxy groups participate in weak C–H···O interactions. Graph set analysis (Etter’s rules) classifies motifs as D (donor) and A (acceptor) chains, critical for predicting supramolecular assembly .

| Hydrogen-Bonding Parameters | Values |

|---|---|

| O–H···O (nitro) | 1.78–1.85 Å, 160–170° bond angle |

| C–H···O (methoxy) | 2.3–2.5 Å, 130–140° bond angle |

| Packing Efficiency | ~70% (dense layered structure) |

Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data for nitrophenol derivatives?

- Methodological Answer : Discrepancies often arise from isomerization or solvent effects. To address this:

- Perform control experiments with deuterated solvents to assess H/D exchange impacts on NMR.

- Use high-resolution MS to distinguish isobaric species (e.g., 3-nitro vs. 5-nitro isomers).

- Apply DFT calculations (e.g., Gaussian 16) to predict NMR shifts and compare with empirical data .

Q. How can toxicokinetic studies address data gaps in the absorption and metabolism of this compound?

- Methodological Answer :

- In vitro models : Use Caco-2 cell monolayers to simulate intestinal absorption (Papp values).

- Metabolic profiling : Incubate with liver microsomes (human/rat) to identify phase I/II metabolites (e.g., nitro-reduction to amines, glucuronidation).

- In vivo tracking : Radiolabel the compound (¹⁴C at the methyl group) for mass balance studies in rodents, focusing on urinary vs. fecal excretion .

Data Contradiction Analysis

Q. Why do conflicting solubility values exist for nitrophenol derivatives, and how can researchers validate them?

- Analysis : Discrepancies arise from impurities (e.g., residual solvents) or polymorphic forms. Validate via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.